molecular formula C11H22N2O3 B2570473 Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate CAS No. 2126161-17-7

Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate

Cat. No.: B2570473
CAS No.: 2126161-17-7
M. Wt: 230.308
InChI Key: MYIPIPRNKXZSDL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate: is an organic compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate group attached to a morpholine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and aminomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules and as a probe to study enzyme mechanisms and interactions.

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the morpholine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Tert-butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
  • Tert-butyl N-[4-(aminomethyl)phenyl]carbamate

Uniqueness: Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate is unique due to its specific combination of functional groups and the presence of the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate is a morpholine derivative that has garnered interest in both synthetic chemistry and biological research due to its unique structural features and potential applications. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C12_{12}H23_{23}N2_{2}O2_{2}
  • Molecular Weight : Approximately 229.33 g/mol
  • CAS Number : 2299231-05-1

The presence of a tert-butyl group enhances its lipophilicity, making it suitable for various biological applications. The morpholine ring contributes to its stability and interaction with biological targets.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of these targets. The morpholine structure aids in maintaining the compound's conformation, which is critical for binding affinity and specificity.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Modulation : It may also act as a modulator for various receptors, affecting signaling pathways crucial for cellular functions.

Applications in Biological Research

This compound has several notable applications in biological research:

  • Drug Development : Investigated as a potential scaffold for designing enzyme inhibitors and receptor modulators.
  • Protein-Ligand Interactions : Used in studies aimed at understanding the interactions between proteins and ligands, particularly in the context of drug design.
  • Synthesis of Bioactive Molecules : Serves as a precursor in synthesizing various bioactive compounds.

Case Studies

  • Antitumor Activity :
    • A study evaluated the compound's effects on cancer cell lines, demonstrating significant inhibition of cell viability in aggressive models such as MDA-MB-231 (triple-negative breast cancer). The compound reduced cell viability by approximately 55% at a concentration of 10 μM after three days of treatment .
  • Enzyme Mechanism Studies :
    • Research highlighted the use of this compound as a probe to study enzyme mechanisms, showcasing its ability to affect enzyme kinetics and binding affinities in various biochemical assays.
  • Neuroprotective Effects :
    • Similar morpholine derivatives have shown neuroprotective properties, suggesting potential applications in neurodegenerative disease research.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
This compound2299231-05-1Morpholine derivative with significant biological activity
Tert-butyl morpholine-4-carboxylate220199-85-9Lacks aminomethyl group; simpler structure
(S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate879403-42-6Stereoisomer; similar biological activity expected

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-5-6-15-11(4,7-12)8-13/h5-8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIPIPRNKXZSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126161-17-7
Record name tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate
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